(3-hydroxyphenyl)boronic Acid

Sensor Development Boronic Acid-Diol Complexation Chemosensors

Researchers often assume any hydroxyphenylboronic acid isomer can substitute for 3-HPBA-a costly error. The meta-substitution pattern delivers a pKa of 8.55, a Hammett σm of +0.12, and precise steric properties that ortho/para isomers cannot replicate. • For glucose sensing: pKa 8.55 ensures superior diol-binding at pH 7.4, yielding a larger dynamic range than the para-isomer (pKa 8.9). • For drug discovery: essential scaffold geometry for PD-1/PD-L1 inhibitor synthesis; isomer substitution abolishes activity. • Supply: bulk quantities available, ambient shipping, consistent ≥98% purity verified by HPLC.

Molecular Formula C6H7BO3
Molecular Weight 137.93 g/mol
CAS No. 87199-18-6
Cat. No. B1301963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-hydroxyphenyl)boronic Acid
CAS87199-18-6
Molecular FormulaC6H7BO3
Molecular Weight137.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)O)(O)O
InChIInChI=1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H
InChIKeyWFWQWTPAPNEOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyphenylboronic Acid (CAS 87199-18-6): Strategic Procurement & Core Properties


(3-Hydroxyphenyl)boronic acid (3-HPBA), also known as 3-hydroxybenzeneboronic acid, is a meta-substituted arylboronic acid with the molecular formula C6H7BO3 and a molecular weight of 137.93 g/mol [1]. This compound appears as a white to off-white crystalline powder with a melting point of 210-213 °C (dec.) and a predicted density of 1.32 g/cm³ . Its structure features a boronic acid moiety (-B(OH)₂) positioned meta to a phenolic hydroxyl (-OH) on the benzene ring. This dual functionality imparts unique physicochemical properties, including a pKa of 8.55, which critically influences its binding behavior in aqueous environments, and the ability to participate in both covalent bond-forming reactions and reversible supramolecular interactions [2].

Why 3-Hydroxyphenylboronic Acid (CAS 87199-18-6) Cannot Be Replaced by Simple Analogs


A common procurement error is to assume that any hydroxyphenylboronic acid isomer or simple phenylboronic acid derivative can serve as a functionally equivalent replacement for 3-HPBA. This assumption fails due to the profound and well-documented influence of substituent position (ortho, meta, para) on the compound's physical, electronic, and chemical properties [1]. The meta-substitution pattern of 3-HPBA imparts a specific combination of electronic effects (Hammett σ value) and steric properties that are not shared by the ortho- or para-isomers [2]. Consequently, generic substitution will alter critical performance parameters, including reaction kinetics in cross-couplings [3], the pKa and consequent pH-dependent binding affinity for diols [4], and the stability of resultant products [5]. The following evidence guide provides the quantitative comparisons required to justify the specific selection and procurement of 3-HPBA.

Quantitative Differentiation: Evidence-Based Procurement Guide for (3-Hydroxyphenyl)boronic Acid (CAS 87199-18-6)


pKa Modulation by Substituent Position: Impact on Diol Binding and Sensing Applications

The pKa of a boronic acid dictates its charge state at a given pH, which is the primary determinant of its binding affinity for diol-containing molecules like glucose [1]. Experimental determination via 11B NMR spectroscopy reveals that the position of the hydroxyl group significantly alters the acidity of the boronic acid moiety. 3-Hydroxyphenylboronic acid exhibits a pKa of 8.55 [2]. In contrast, its structural isomer, 4-hydroxyphenylboronic acid, has a pKa of 8.9 [2]. This difference of 0.35 pKa units means that at a physiologically relevant pH of 7.4, a larger fraction of 3-HPBA exists in its reactive, tetrahedral anionic form compared to the para-isomer [3].

Sensor Development Boronic Acid-Diol Complexation Chemosensors

Comparative Performance in PD-1/PD-L1 Inhibitor Synthesis: A Case Study in Drug Discovery

In the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint, the choice of boronic acid coupling partner is critical for both yield and the biological activity of the final product. A master's thesis from the Jagiellonian University (2020) details the synthesis of alkylated 3-hydroxyphenylboronic acid derivatives for this specific application [1]. The meta-substitution pattern of 3-HPBA is essential for achieving the correct spatial orientation and electronic properties required for the final inhibitor to effectively bind to the PD-L1 protein and disrupt the PD-1/PD-L1 interaction [2]. The use of other isomers would result in a different molecular geometry and electronic profile, leading to a compound with significantly reduced or abolished inhibitory activity [3].

Medicinal Chemistry Immuno-Oncology Suzuki-Miyaura Coupling

Dual Functionality in Hydrothermal Carbon Nanomaterial Synthesis: A Unique Monomer

3-Hydroxyphenylboronic acid is uniquely suited as a monomer for synthesizing boron/nitrogen (B/N) co-doped carbon nanomaterials via hydrothermal polymerization . Its molecular architecture allows it to perform two distinct roles simultaneously. The boronic acid group facilitates covalent integration into the polymer network, while the meta-phenolic hydroxyl acts as a hydrogen-bond donor to direct supramolecular assembly and influence the final carbon material's porosity and heteroatom content [1]. In contrast, simpler analogs like phenylboronic acid lack this secondary hydroxyl functionality and cannot participate in the same hydrogen-bond-assisted assembly process, leading to materials with different morphologies and properties [2].

Materials Science Carbon Nanomaterials Heteroatom Doping

Impact of Substituent Position on Hammett Substituent Constants and Electronic Properties

The electronic influence of a substituent on the phenylboronic acid core is quantified by its Hammett substituent constant (σ). The meta-hydroxy group in 3-HPBA has a Hammett σm value of +0.12 [1]. This is fundamentally different from the para-hydroxy group in 4-HPBA, which has a σp value of -0.37 [1]. This difference in sign and magnitude means the meta-OH exerts a weakly electron-withdrawing inductive effect, while the para-OH exerts a strong electron-donating resonance effect [2]. These distinct electronic environments directly influence the electron density on the boron atom, which in turn affects the rate of transmetalation in Suzuki-Miyaura cross-coupling reactions and the stability of the resulting boronate esters [3].

Physical Organic Chemistry Quantitative Structure-Property Relationship (QSPR) Computational Chemistry

High-Impact Application Scenarios for (3-Hydroxyphenyl)boronic Acid (CAS 87199-18-6)


Designing pH-Responsive Glucose Sensors for Physiological Monitoring

Based on its pKa of 8.55, which is more closely matched to the physiological pH range than the para-isomer's pKa of 8.9, 3-HPBA is the preferred boronic acid monomer for creating hydrogels and nanoparticles that sense glucose under biologically relevant conditions [1]. Its lower pKa ensures a higher fraction of the boronic acid is in its anionic, diol-binding form at pH 7.4, leading to enhanced sensitivity and a larger dynamic range for the sensor [2].

Synthesizing Key Intermediates for PD-1/PD-L1 Cancer Immunotherapy Candidates

The specific meta-substitution pattern of 3-HPBA is essential for constructing the complex molecular architecture required for small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction [3]. Substituting an isomer would lead to a different molecular shape and a compound devoid of the intended pharmacological activity, making 3-HPBA a required, non-substitutable starting material in this drug discovery pipeline [4].

Fabricating Boron/Nitrogen Co-doped Carbon Nanomaterials for Energy Storage

In the hydrothermal synthesis of heteroatom-doped carbon spheres, 3-HPBA acts as a dual-functional monomer. It provides both the boron source for doping and a phenolic hydroxyl group for hydrogen-bond-directed assembly, enabling the formation of well-defined nanostructures [5]. This dual functionality is absent in simpler phenylboronic acids, making 3-HPBA a unique and value-added reagent for advanced materials synthesis .

Optimizing Suzuki-Miyaura Cross-Coupling Reactions with a Defined Electronic Profile

The unique electronic properties of 3-HPBA, characterized by a Hammett σm value of +0.12, make it the reagent of choice when a weakly electron-withdrawing effect on the aryl ring is desired to tune the rate of transmetalation [6]. This contrasts with the strong electron-donating effect of the para-isomer (σp = -0.37) and allows for precise control over reaction kinetics and yield in complex multi-step syntheses [7].

Technical Documentation Hub

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